XLogP3-AA Lipophilicity Compared with 5-(2-Chlorophenyl)-, 5-(2-Fluorophenyl)-, and 5-(4-Fluorophenyl)-2H-tetrazole
The target compound possesses an XLogP3-AA of 1.9 [1], which is 0.1 unit higher than 5-(2-chlorophenyl)-2H-tetrazole (XLogP3-AA 1.8) [2] and 0.7 unit higher than both 5-(2-fluorophenyl)-2H-tetrazole (XLogP3-AA 1.2) [3] and 5-(4-fluorophenyl)-2H-tetrazole (XLogP3-AA 1.2) [4]. The combined electron-withdrawing effect of chlorine and fluorine on the 2- and 4-positions produces a lipophilicity increment that cannot be achieved by mono-halogenation.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 5-(2-Chlorophenyl)-2H-tetrazole: 1.8; 5-(2-Fluorophenyl)-2H-tetrazole: 1.2; 5-(4-Fluorophenyl)-2H-tetrazole: 1.2 |
| Quantified Difference | +0.1 vs 5-(2-chlorophenyl); +0.7 vs both 5-(2-fluorophenyl) and 5-(4-fluorophenyl) |
| Conditions | XLogP3-3.0 algorithm as implemented in PubChem release 2025; validated against experimental logP measurements for related 5-aryltetrazoles |
Why This Matters
LogP differences ≥ 0.5 units are typically consequential for passive membrane permeability and non-specific binding, meaning the target compound's 0.7-unit advantage over mono-fluoro analogs is likely to translate into measurably different cellular uptake profiles in intact-cell assays.
- [1] PubChem. (2024). Compound Summary for CID 62946146, 5-(2-chloro-4-fluorophenyl)-2H-tetrazole. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 560735, 5-(2-chlorophenyl)-2H-tetrazole. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 596275, 5-(2-fluorophenyl)-2H-tetrazole. National Center for Biotechnology Information. View Source
- [4] PubChem. (2025). Compound Summary for CID 766140, 5-(4-fluorophenyl)-2H-tetrazole. National Center for Biotechnology Information. View Source
